molecular formula C19H15Cl2FO3 B10773785 (4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one

(4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one

Cat. No.: B10773785
M. Wt: 381.2 g/mol
InChI Key: GRRYPQNGDOCSIL-OPGSHWCFSA-N
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Description

Compound 17, identified by the PubMed ID 3701793, is a synthetic organic compound. Its IUPAC name is (4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 17 involves multiple steps, starting with the preparation of the fluorenyl derivative. The key steps include:

    Formation of the fluorenyl intermediate: This involves the reaction of appropriate starting materials under controlled conditions to introduce the dichloro and fluoro substituents on the fluorenyl ring.

    Cyclization: The fluorenyl intermediate undergoes cyclization to form the oxan-2-one ring structure.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the oxan-2-one ring.

Industrial Production Methods

Industrial production of compound 17 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Compound 17 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the oxan-2-one ring can be reduced to form an alcohol.

    Substitution: The dichloro and fluoro substituents on the fluorenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of compound 17 involves its interaction with specific molecular targets. It has been shown to inhibit hydroxymethylglutaryl-CoA reductase, an enzyme involved in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels, making it a potential therapeutic agent for hypercholesterolemia.

Comparison with Similar Compounds

Similar Compounds

    Compound 18: Another fluorenyl derivative with similar structural features but different substituents.

    Compound 19: A related oxan-2-one compound with variations in the ring structure.

Uniqueness

Compound 17 is unique due to its specific combination of dichloro and fluoro substituents on the fluorenyl ring and the hydroxyl group on the oxan-2-one ring

Properties

Molecular Formula

C19H15Cl2FO3

Molecular Weight

381.2 g/mol

IUPAC Name

(4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C19H15Cl2FO3/c20-9-3-15-13-2-1-10(22)5-14(13)16(19(15)17(21)4-9)8-12-6-11(23)7-18(24)25-12/h1-5,11-12,16,23H,6-8H2/t11-,12?,16?/m1/s1

InChI Key

GRRYPQNGDOCSIL-OPGSHWCFSA-N

Isomeric SMILES

C1[C@H](CC(=O)OC1CC2C3=C(C=CC(=C3)F)C4=C2C(=CC(=C4)Cl)Cl)O

Canonical SMILES

C1C(CC(=O)OC1CC2C3=C(C=CC(=C3)F)C4=C2C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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